ST 1535
Description
Contextualizing Adenosine (B11128) Receptor Antagonism in Neurological Disorders
Adenosine is an endogenous neuromodulator that exerts its effects through four known receptor subtypes: A₁, A₂A, A₂B, and A₃. In the brain, adenosine signaling, particularly through A₁ and A₂A receptors, is intricately involved in modulating neurotransmitter release and influencing neuronal excitability. Dysregulation of adenosine signaling has been implicated in the pathophysiology of various neurological disorders, including Parkinson's disease, Huntington's disease, epilepsy, and stroke.
Adenosine A₂A receptors (A₂ARs) are highly expressed in areas of the brain crucial for motor control, such as the striatum. In the context of neurodegenerative diseases like Parkinson's disease, there is evidence suggesting that overactivity of A₂ARs contributes to motor deficits. Consequently, antagonism of A₂ARs has emerged as a potential therapeutic strategy to restore the balance of neurotransmission and improve motor function. Research into adenosine receptor antagonists aims to explore their potential to modulate these pathways and alleviate symptoms associated with these conditions.
Overview of ST-1535 as a Research Tool in Neuropharmacology
ST-1535 is recognized as a preferential antagonist of the adenosine A₂A receptor. Its chemical structure is a 9H-purine derivative. eijppr.com This compound has been utilized as a research tool to investigate the roles of adenosine receptors, particularly A₂ARs, in various physiological and pathological processes within the nervous system. By blocking the activity of A₂ARs, researchers can probe the downstream effects of this antagonism on neuronal circuits, neurotransmitter dynamics, and behavioral outcomes in animal models of neurological disorders.
Studies have characterized ST-1535's affinity and activity at adenosine receptor subtypes. It demonstrates preferential affinity for human A₂A receptors compared to A₁ receptors in radioligand binding assays. eijppr.comcaymanchem.com This selectivity profile makes it a valuable tool for dissecting the specific contributions of A₂ARs to observed neurological phenomena.
Detailed research findings on ST-1535's effects in various models provide insights into its potential applications as a research tool. For instance, studies in animal models of Parkinson's disease have investigated its effects on motor symptoms and neuronal integrity. eijppr.comcaymanchem.comnih.gov The use of ST-1535 in such research contributes to a better understanding of the complex interplay between adenosine signaling and neurodegenerative processes.
Here is a summary of some research findings related to ST-1535's activity:
| Receptor Subtype (Human) | Assay Type | IC₅₀ or Kᵢ Value | Reference |
| A₂A | Radioligand binding (Kᵢ) | 2.3 nM | caymanchem.com |
| A₁ | Radioligand binding (Kᵢ) | 107 nM | caymanchem.com |
| A₂A | Agonist-induced cAMP (IC₅₀) | 353 nM | caymanchem.comnih.govoup.com |
| A₁ | Agonist-induced cAMP (IC₅₀) | 510 nM | nih.govoup.com |
| A₂B | Agonist-induced cAMP (IC₅₀) | 950 nM | medchemexpress.com |
| A₃ | Agonist-induced cAMP (IC₅₀) | >1000 nM | medchemexpress.com |
Note: IC₅₀ values represent the concentration of ST-1535 required to inhibit 50% of the maximal effect of an agonist. Kᵢ values represent the inhibition constant, indicating the affinity of the compound for the receptor.
Further research findings highlight the effects of ST-1535 in animal models:
| Model | Intervention | Observed Effect | Reference |
| Haloperidol-induced catalepsy (mice) | ST-1535 (10 and 20 mg/kg) | Reduces catalepsy | caymanchem.comnih.govoup.com |
| Tacrine-induced jaw tremors (rats) | ST-1535 | Reduces the number of jaw tremors | caymanchem.com |
| MPTP-induced Parkinson's disease (marmosets) | ST-1535 (20 and 40 mg/kg) | Increases locomotor activity, reverses motor disabilities | caymanchem.com |
| MPTP mouse model of PD (C57BL/6J mice) | MPTP + ST-1535 (2 mg/kg) vs. MPTP alone | Prevented loss of dopaminergic neurons in SNc, prevented decrease in TH in CPu, prevented CD11b immunoreactivity | nih.gov |
| Unilateral 6-OHDA-lesioned rats | ST-1535 alone (2.5-40 mg/kg) | Enhanced exploratory behavior, increased ipsilateral rotation | nih.gov |
| Unilateral 6-OHDA-lesioned rats | ST-1535 + submaximal dose of L-DOPA | Enhanced intensity and duration of rotation | nih.gov |
| Unilateral 6-OHDA-lesioned rats | ST-1535 + high dose of L-DOPA | Caused marked contraversive rotation (did not alter rotation of L-DOPA alone) | nih.gov |
These findings underscore the utility of ST-1535 as a pharmacological tool to investigate the functional consequences of A₂AR blockade in various neurological contexts and its potential to modulate motor behaviors and neuroinflammatory responses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYQMAWUIRPCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432000 | |
| Record name | ST-1535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496955-42-1 | |
| Record name | ST-1535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ST-1535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of St 1535
Adenosine (B11128) Receptor Subtype Binding Affinities and Selectivity Profile of ST-1535
Studies have investigated the binding affinities of ST-1535 for the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. This research helps to define the selectivity profile of ST-1535.
Human Adenosine A1 Receptor Interactions
ST-1535 has demonstrated affinity for the human adenosine A1 receptor. In radioligand binding assays, a Ki value of 107 nM has been reported for the human A1 receptor caymanchem.com. Functional studies assessing the inhibition of the A1 adenosine agonist CHA on cAMP formation in cells expressing the human A1 receptor showed an IC50 of 510 ± 38 nM nih.govoup.commedchemexpress.comoup.comresearchgate.net.
Human Adenosine A2A Receptor Interactions
ST-1535 exhibits preferential affinity for the human adenosine A2A receptor nih.govcaymanchem.com. Radioligand binding assays have shown a Ki value of 2.3 nM for the human A2A receptor, indicating high affinity caymanchem.com. Functional assays measuring the antagonism of the A2A adenosine agonist NECA on cAMP levels in cells expressing the human A2A receptor yielded an IC50 of 353 ± 30 nM nih.govoup.commedchemexpress.comresearchgate.net. Another study reported Ki values for ST-1535 on cloned human adenosine A2A receptors ranging from 8 to 12 nM patsnap.com.
Human Adenosine A2B Receptor Interactions
Research into the binding of ST-1535 to the human adenosine A2B receptor indicates lower affinity compared to the A2A receptor. An IC50 value of 950 nM has been reported for the inhibition of forskolin-induced cAMP formation in CHO cells expressing the human A2B receptor medchemexpress.com.
Human Adenosine A3 Receptor Interactions
The affinity of ST-1535 for the human adenosine A3 receptor appears to be the lowest among the subtypes studied. In functional assays examining the inhibition of forskolin-induced cAMP formation in cells expressing the human A3 receptor, an IC50 value of >1000 nM was observed medchemexpress.com.
Based on these findings, ST-1535 demonstrates a selectivity profile with the highest affinity for the human A2A receptor, followed by the A1 receptor, and significantly lower affinity for the A2B and A3 receptors.
Table 1: Binding Affinities and Functional Potency of ST-1535 at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) (cAMP inhibition) | Reference |
| Human A1 | 107 | 510 ± 38 | caymanchem.com, nih.govoup.commedchemexpress.comoup.comresearchgate.net |
| Human A2A | 2.3 | 353 ± 30 | caymanchem.com, nih.govoup.commedchemexpress.comresearchgate.net |
| Human A2B | Not specified (binding) | 950 | medchemexpress.com |
| Human A3 | Not specified (binding) | >1000 | medchemexpress.com |
Note: Ki values are typically derived from radioligand binding assays, while IC50 values for cAMP inhibition are from functional assays.
Functional Antagonism of ST-1535 on Adenosine Receptor-Mediated Signaling
ST-1535 functions as an antagonist by blocking the effects of adenosine or adenosine agonists on their respective receptors. This antagonism has been functionally assessed in cellular models by measuring the inhibition of agonist-induced cAMP formation.
Inhibition of Agonist-Induced cAMP Formation in Cellular Models
Adenosine receptors, particularly A1 and A3 (Gi-coupled) and A2A and A2B (Gs-coupled), modulate intracellular cAMP levels frontiersin.orgmdpi.comnih.gov. Antagonists like ST-1535 can block the effects of agonists on this signaling pathway.
In cellular models expressing the human A2A adenosine receptor, ST-1535 competitively antagonizes the increase in cAMP levels induced by the A2A agonist NECA, with an observed IC50 of 353 ± 30 nM nih.govoup.commedchemexpress.comresearchgate.net. Similarly, in cells expressing the human A1 adenosine receptor, ST-1535 antagonizes the effects of the A1 agonist CHA on cAMP, with an IC50 of 510 ± 38 nM nih.govoup.commedchemexpress.comoup.comresearchgate.net.
Studies using CHO cells expressing different human adenosine receptor subtypes have further characterized the functional antagonism of ST-1535 on forskolin-induced cAMP formation. The IC50 values for inhibiting forskolin-induced cAMP were reported as 510 nM for hA1, 353 nM for hA2A, 950 nM for hA2B, and >1000 nM for hA3 medchemexpress.com. These functional data align with the binding affinity profile, demonstrating ST-1535's most potent functional antagonism at the human A2A receptor, followed by the A1 receptor, and considerably lower potency at the A2B and A3 subtypes.
Table 2: Functional Antagonism of ST-1535 on Agonist-Induced cAMP Formation
| Receptor Subtype | Agonist Used | Cellular Model | Functional Assay | IC50 (nM) | Reference |
| Human A1 | CHA | Cells cloned with human A1 receptor | Inhibition of cAMP formation | 510 ± 38 | nih.govoup.comoup.comresearchgate.net |
| Human A1 | Forskolin | CHO cells expressing hA1 | Inhibition of cAMP formation | 510 | medchemexpress.com |
| Human A2A | NECA | Cells cloned with human A2A receptor | Inhibition of cAMP formation | 353 ± 30 | nih.govoup.comresearchgate.net |
| Human A2A | Forskolin | CHO cells expressing hA2A | Inhibition of cAMP formation | 353 | medchemexpress.com |
| Human A2B | Forskolin | CHO cells expressing hA2B | Inhibition of cAMP formation | 950 | medchemexpress.com |
| Human A3 | Forskolin | CHO cells expressing hA3 | Inhibition of cAMP formation | >1000 | medchemexpress.com |
Note: Forskolin directly activates adenylyl cyclase, so antagonism of forskolin-induced cAMP formation by an adenosine receptor ligand indicates inverse agonism or non-competitive antagonism depending on the mechanism. However, given ST-1535 is described as an antagonist, these values likely reflect its ability to reduce basal or stimulated cAMP levels.
Molecular Mechanisms of ST-1535 Action at the A2A Adenosine Receptor
ST-1535 is characterized as a preferential antagonist of the adenosine A2A receptor (A2AR). caymanchem.comnih.govoup.com Adenosine receptors, including the A2A subtype, belong to the superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgmdpi.com The A2A receptor is primarily coupled to Gs proteins, which, upon agonist binding, stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. wikipedia.orgmdpi.com
The molecular mechanism of ST-1535 involves competitive antagonism at the A2A binding site. nih.govoup.com By binding to the receptor, ST-1535 prevents the endogenous agonist adenosine or other A2A agonists from activating the receptor and initiating the downstream signaling cascade that increases cAMP. nih.govoup.com
Research findings have quantified the affinity and inhibitory potency of ST-1535 at the A2A receptor. In radioligand binding assays, ST-1535 demonstrated a high affinity for the adenosine A2A receptor, with a reported Ki value of 2.3 nM. caymanchem.com While showing preferential affinity for A2A, ST-1535 also exhibits antagonistic activity at the adenosine A1 receptor (A1R), albeit with lower affinity, indicated by a Ki value of 107 nM in radioligand binding assays. caymanchem.com This suggests a selectivity profile favoring A2A receptors.
Further studies investigating the functional effects of ST-1535 have shown its ability to inhibit agonist-induced cAMP production in cells expressing human A2A receptors. ST-1535 competitively antagonized the effects of the A2A adenosine agonist NECA on cAMP levels, with an reported IC50 value of 353 nM in CHO cells cloned with the human A2A adenosine receptor. caymanchem.comnih.govoup.com It also showed antagonistic effects on cAMP production mediated by the A1 adenosine agonist CHA in cells expressing the human A1 receptor, with an IC50 of 510 nM. nih.govoup.com
The interaction of A2A receptors with other receptors, particularly dopamine (B1211576) D2 receptors (D2Rs), is a significant aspect of their function in the central nervous system, especially in areas like the striatum. wikipedia.orgfrontiersin.org A2ARs can form heteromeric complexes with D2Rs, and antagonism of A2ARs can modulate D2R-mediated signaling. wikipedia.orgfrontiersin.org This interaction is considered a key mechanism through which A2A antagonists exert their effects. Additionally, adenosine A2A and A1 receptors have been shown to form heteromers, adding another layer of complexity to the molecular mechanisms influenced by ST-1535's activity at both receptor subtypes. mdpi.comunife.itfrontiersin.orgnih.gov Studies have explored the affinity of ST-1535 for "typical" and "atypical" A2A binding sites in different brain regions, suggesting that heteromeric associations among adenosine receptor subtypes may contribute to the observed binding profiles. frontiersin.orgnih.govresearchgate.net
The following table summarizes key in vitro binding and functional data for ST-1535 at adenosine receptors:
| Receptor Subtype | Assay Type | Parameter | Value | Cell Line/Species | Reference |
| A2A | Radioligand Binding | Ki | 2.3 nM | Not specified | caymanchem.com |
| A1 | Radioligand Binding | Ki | 107 nM | Not specified | caymanchem.com |
| A2A | Agonist-induced cAMP | IC50 | 353 ± 30 nM | CHO cells (human) | caymanchem.comnih.govoup.com |
| A1 | Agonist-induced cAMP | IC50 | 510 ± 38 nM | CHO cells (human) | nih.govoup.com |
This data highlights ST-1535's higher potency and affinity for the A2A receptor compared to the A1 receptor, supporting its classification as a preferential A2A antagonist. caymanchem.comnih.govoup.com
Compound and Receptor Information
| Name | PubChem CID |
| ST-1535 | 9860294 |
| Adenosine A2A Receptor | 135622094 |
Neurobiological Effects and Preclinical Efficacy of St 1535
Investigations of ST-1535 in Models of Parkinson's Disease
Preclinical research has widely explored the efficacy of ST-1535 in various animal models designed to mimic aspects of Parkinson's disease. These investigations have focused on its ability to counteract motor deficits and interact with established dopaminergic therapies.
Antagonism of Catalepsy Induced by Adenosine (B11128) A2A Agonists
Studies have shown that ST-1535 is effective in blocking catalepsy induced by adenosine A2A receptor agonists. For instance, oral administration of ST-1535 at doses of 5 and 10 mg/kg was found to antagonize catalepsy induced by intracerebroventricular administration of the A2A agonist CGS 21680 in mice wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca. This effect highlights the direct engagement of ST-1535 with the adenosinergic system in modulating motor function.
Modulation of Haloperidol-Induced Catalepsy
ST-1535 has also demonstrated the ability to modulate catalepsy induced by haloperidol, a dopamine (B1211576) D2 receptor antagonist often used to induce a cataleptic state in rodents as a model for parkinsonian symptoms. Oral administration of ST-1535 at doses ranging from 5 to 20 mg/kg effectively antagonized haloperidol-induced catalepsy in mice, with the effects sustained for up to 7 hours wikipedia.orgwikipedia.orgwikipedia.orgfishersci.canih.govciteab.comnih.govuni.lu. Furthermore, sub-effective doses of ST-1535 have been shown to synergize with L-DOPA in counteracting haloperidol-induced catalepsy wikipedia.orgnih.gov.
Potentiation of L-DOPA Efficacy in Dopaminergic Lesion Models
A significant area of research has focused on the capacity of ST-1535 to enhance the therapeutic effects of L-DOPA, the gold standard treatment for Parkinson's disease. In the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a widely used model of nigrostriatal pathway degeneration, ST-1535 potentiated L-DOPA-induced rotational behavior wikipedia.orgciteab.comnih.govuni.luwikipedia.orgwikipedia.orgnih.govnih.gov. Specifically, co-administration of ST-1535 with a submaximal dose of L-DOPA enhanced the intensity and duration of the rotational response nih.gov. In the MPTP-treated marmoset model, ST-1535 potentiated the antiparkinsonian effects of a subthreshold dose of L-DOPA mims.comciteab.comwikipedia.orgprobes-drugs.org. This combination treatment led to a significant increase in "on time," a measure of improved motor function probes-drugs.org.
Effects on Motor Activity and Tremorigenic Phenotypes
Beyond its interaction with L-DOPA, ST-1535 has shown effects on motor activity and tremor in preclinical models. Oral administration of ST-1535 at doses between 5 and 20 mg/kg induced hypermotility in mice wikipedia.orgwikipedia.orgwikipedia.org. In unilaterally 6-OHDA-lesioned rats, ST-1535 administered alone enhanced exploratory behavior and produced a dose-related increase in ipsilateral rotation, indicative of dopamine-mediated activity nih.govnih.gov. ST-1535 has also demonstrated antitremorigenic effects, reducing jaw tremors in a rat model induced by tacrine (B349632) mims.comfishersci.ca.
Studies in Primate Models of Parkinsonian Syndrome
Preclinical studies in non-human primates, particularly MPTP-treated common marmosets, have provided valuable insights into the potential clinical efficacy of ST-1535 mims.comciteab.comwikipedia.orgprobes-drugs.orgnih.govhmdb.ca. When administered alone, ST-1535 produced dose-related increases in locomotor activity and showed a tendency to reverse motor disability probes-drugs.org. The combination of ST-1535 with a threshold dose of L-DOPA resulted in an enhancement of the intensity and duration of L-DOPA's effects on reversing motor deficits, as evidenced by increased locomotor activity and improved motor disability probes-drugs.org. Importantly, studies in L-DOPA-primed MPTP-treated primates indicated that ST-1535 did not induce dyskinesia when given alone and did not exacerbate the intensity of dyskinesia when co-administered with L-DOPA wikipedia.org.
Neuroprotective Properties of ST-1535
In addition to its symptomatic effects, investigations have explored the potential neuroprotective properties of ST-1535. In a subchronic MPTP mouse model of Parkinson's disease, ST1535 demonstrated both neuroprotective and anti-inflammatory effects nih.govnih.gov. Co-administration of ST1535 completely prevented the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and caudate-putamen (CPu) induced by MPTP administration nih.gov. Furthermore, ST1535 prevented MPTP-induced microglial activation, as indicated by reduced CD11b immunoreactivity, and partially blocked the increase in astroglial activation (GFAP) in both the SNc and CPu nih.gov. ST1535 also showed protective effects against striatal excitotoxicity induced by quinolinic acid in rats, preventing quinolinic acid-induced glutamate (B1630785) outflow in the striatum dovepress.com.
Prevention of Excitotoxicity in Neuronal Systems (e.g., Quinolinic Acid-Induced Glutamate Outflow)
Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors, particularly by excessive glutamate, is implicated in neuronal damage and death in various neurodegenerative diseases. frontiersin.orgnih.gov Quinolinic acid (QA), a neurotoxic metabolite of the kynurenine (B1673888) pathway, is a known inducer of excitotoxicity, acting as a selective agonist of NMDA receptors and stimulating glutamate outflow. researchgate.netfrontiersin.orgnih.govmdpi.com
Research has investigated the capacity of ST-1535 to prevent QA-induced glutamate outflow in the striatum, a brain region vulnerable to excitotoxic insults. Studies in rat models have demonstrated that ST-1535 can significantly prevent the increase in extracellular glutamate levels induced by QA. researchgate.net This effect suggests a neuroprotective potential by modulating glutamatergic neurotransmission and counteracting the excitotoxic cascade initiated by QA. researchgate.netresearchgate.net
Data from microdialysis experiments in rats show that ST-1535, at different doses, effectively reduced QA-induced glutamate outflow in the striatum. researchgate.net
| Treatment | Effect on QA-Induced Glutamate Outflow in Rat Striatum |
| ST-1535 (Behaviorally Active Dose) | Significantly prevented |
| ST-1535 (Behaviorally Inactive Dose) | Significantly prevented |
This prevention of glutamate outflow indicates that ST-1535 may protect against striatal excitotoxicity. researchgate.net
Exploration of ST-1535 in Circadian Rhythm Modulation Research
Circadian rhythms are endogenous biological oscillations that regulate various physiological and behavioral processes over approximately 24 hours. nih.govnih.govfrontiersin.org These rhythms are controlled by a master clock in the suprachiasmatic nucleus (SCN) and are synchronized by external cues like light. nih.govfrontiersin.org Dysregulation of circadian rhythms is associated with several neurological conditions. nih.gov
Adenosine receptors, particularly the A₂A receptor, have been implicated in the modulation of circadian rhythms and sleep-wake cycles. nih.govresearchgate.net As an adenosine A₂A receptor antagonist, ST-1535 has been explored for its potential to influence circadian entrainment. nih.govresearchgate.net
Studies using CT1500 (ST-1535) in mice have shown that this compound can enhance re-entrainment to shifted light-dark cycles in a dose-dependent manner. nih.gov It has also been observed to induce phase shifts in the circadian clock under constant dark conditions, exhibiting a time-of-day related pattern. nih.gov Specifically, CT1500 caused phase advances when administered during the day and phase delays when administered at dusk. nih.gov Daily timed administration of CT1500 was also shown to entrain the circadian clock to a 24-hour rhythm in free-running mice. nih.gov
These findings suggest that ST-1535, by acting on adenosine receptors, can influence the timing and synchronization of circadian rhythms. nih.gov
| Effect of CT1500 (ST-1535) on Mouse Circadian Rhythm | Observation |
| Re-entrainment to shifted light-dark cycle | Enhanced in a dose-dependent manner |
| Phase shift under constant dark | Yes, with time-of-day dependency (advances during day, delays at dusk) |
| Entrainment in free-running mice | Daily timed administration can entrain to a 24-hour rhythm |
Pharmacokinetic and Metabolic Research on St 1535
In Vivo Metabolism Pathways of ST-1535
In vivo metabolic studies of ST-1535 have revealed that the compound undergoes significant enzymatic transformation. A primary metabolic pathway identified involves the oxidation of the 2-butyl group present in the structure of ST-1535. researchgate.netnih.gov This enzymatic oxidation leads to the formation of several metabolites. researchgate.netnih.gov
Identification and Biological Evaluation of ST-1535 Metabolites
The synthesis and evaluation of metabolites of ST-1535 have been undertaken to understand their potential biological roles. Five specific metabolites originating from the enzymatic oxidation of the 2-butyl side chain of the parent compound have been synthesized and subjected to preliminary in vitro evaluation. researchgate.netnih.gov These metabolites were tested for their ability to act as antagonist ligands for the cloned human A2A receptor. nih.gov
The in vitro evaluation demonstrated that these five metabolites exhibited affinity for the A2A receptor. nih.gov Their affinities, measured as Ki values, were found to be in a range comparable to that of the parent compound, ST-1535. nih.gov
The following table summarizes the in vitro affinity data for ST-1535 and its five metabolites:
| Compound | In Vitro A2A Receptor Affinity (Ki) |
| ST-1535 | 10.7 nM |
| Five Metabolites | 7.5 - 53 nM |
Data derived from in vitro evaluation against cloned human A2A receptor. nih.gov
Implications of Metabolite Activity for Pharmacodynamic Duration
The finding that the metabolites of ST-1535 retain significant antagonist activity at the A2A receptor has important implications for the pharmacodynamic duration of the parent compound. nih.gov The comparable affinities of the metabolites (Ki 7.5-53 nM) to that of ST-1535 (Ki 10.7 nM) suggest that these breakdown products are not merely inactive excretory forms but are biologically active species. nih.gov
Synthetic Methodologies and Structure Activity Relationship Sar Studies for St 1535 Research
Synthetic Approaches to ST-1535 and Analogues
The synthesis of ST-1535 and its related analogues has been approached through both traditional and more sustainable chemical routes.
Traditional Synthesis Routes (e.g., Stille, Suzuki Couplings)
Traditional synthetic strategies for constructing the purine (B94841) core and introducing substituents have included palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings researchgate.net. These methods are well-established for forming carbon-carbon bonds and have been applied to incorporate the necessary alkyl and heteroaryl groups onto the purine scaffold of ST-1535 and its analogues researchgate.netresearchgate.netlibretexts.org. For instance, Suzuki-Miyaura coupling, a palladium-catalyzed reaction between organoboranes (like boronic acids or esters) and organic halides or triflates under basic conditions, has been utilized to create carbon-carbon bonds, including those involving alkyl groups libretexts.orgorganic-chemistry.org. Similarly, the Stille coupling, a palladium-catalyzed reaction between organostannanes and halides or pseudohalides, has been employed, although the toxicity of organotin compounds is a known drawback libretexts.orgorganic-chemistry.org.
Sustainable Synthesis Strategies (e.g., Iron-Catalyzed Cross-Coupling)
In the pursuit of more environmentally friendly and cost-effective synthetic methods, sustainable strategies have been explored for the synthesis of ST-1535. One such approach involves the use of iron-catalyzed cross-coupling reactions, specifically an iron-catalyzed Kumada cross-coupling reaction researchgate.netresearchgate.netuniurb.it. Iron catalysis is attractive due to the abundance, low cost, and low toxicity of iron compared to precious metals like palladium nsf.govnih.gov. An environmentally friendly route to ST-1535 employing an iron-catalyzed cross-coupling reaction with butylmagnesium chloride has been described researchgate.netresearchgate.net. This highlights the ongoing efforts to develop more sustainable synthetic routes for pharmaceutical compounds.
Development of Metabolite Analogues for Research
Understanding the metabolic fate of ST-1535 is crucial for its research and potential development. Studies have involved the synthesis and evaluation of metabolite analogues to investigate their biological activity and metabolic stability medkoo.comresearchgate.net. For example, research has focused on identifying and synthesizing metabolites of ST1535, such as ST4206 and ST3932, and evaluating their effects medkoo.com. The synthesis and evaluation of derivatives with modifications at the ω-1 position of the butyl side chain have been explored to potentially block metabolism at this site researchgate.net. This research helps to understand how the body processes ST-1535 and how modifications can influence its metabolic profile.
Structure-Activity Relationship Studies of ST-1535 Derivatives at Adenosine (B11128) Receptors
Structure-activity relationship (SAR) studies of ST-1535 derivatives have been conducted to understand how structural modifications influence their binding affinity and selectivity for adenosine receptors, particularly the A2A subtype researchgate.netguidetomalariapharmacology.orgacs.org. ST-1535 is known to be a preferential A2A adenosine receptor antagonist, showing selectivity over A1 receptors caymanchem.comacs.orgresearchgate.net.
Studies on a series of triazolo-9H-purines, including ST-1535, have revealed key SAR features for potent A2A antagonism acs.orgnih.gov. These studies involve synthesizing a range of analogues with variations in the substituents on the purine and triazole rings and evaluating their binding affinities to the four adenosine receptor subtypes (A1, A2A, A2B, and A3) acs.orgguidetopharmacology.org.
For instance, the position and nature of substituents on the purine scaffold significantly impact the affinity and selectivity towards different adenosine receptor subtypes mdpi.com. Research has explored the influence of substitutions on the pyrazole (B372694) ring in related compounds to investigate their effect on A2A antagonist activity researchgate.net. The design of analogues is often guided by molecular modeling based on known adenosine receptor antagonists acs.org.
Data from SAR studies can be presented in tables showing the binding affinities (e.g., Ki values) of various analogues for the different adenosine receptor subtypes. These data allow researchers to identify structural motifs that enhance potency and selectivity for the A2A receptor. For example, ST-1535 itself demonstrated a Ki of 6.6 nM for the A2A receptor, with significantly lower affinity for A1, A2B, and A3 receptors, indicating its preferential selectivity acs.org.
Interactive Data Table: Binding Affinity of ST-1535
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki[other]/Ki[A2A]) |
| A2A | 6.6 nM acs.org | 1 |
| A1 | 79.2 nM (calculated from Ki A1/A2A = 12) acs.org | 12 acs.org |
| A2B | 382.8 nM (calculated from Ki A2B/A2A = 58) acs.org | 58 acs.org |
| A3 | > 1056 nM (calculated from Ki A3/A2A > 160) acs.org | > 160 acs.org |
These studies are essential for the rational design of novel, more potent, and selective A2A receptor antagonists with improved pharmacological properties.
Advanced Research Methodologies Employing St 1535
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with its target receptor, providing insights into affinity and selectivity. nih.govspringernature.com This method typically involves incubating tissue sections, cultured cells, or homogenates with a radiolabeled ligand that binds to the receptor of interest. nih.gov The binding of an unlabeled compound, such as ST-1535, is then assessed by its ability to compete with the radiolabeled ligand for binding sites. nih.gov
In studies characterizing ST-1535, radioligand binding assays have been employed to determine its affinity for adenosine (B11128) A2A and A1 receptors. Using radioligand competition experiments in membranes from rat striatum and hippocampus, the affinity of ST-1535 to "typical" and "atypical" A2A binding sites has been investigated. researchgate.net These assays revealed that ST-1535 displaced the adenosine analog [³H]CGS21680 with higher affinity in the striatum than in the hippocampus. researchgate.net
Data from radioligand binding assays can be analyzed using iterative nonlinear curve-fitting programs to determine key parameters such as the equilibrium dissociation constant (KD), receptor density (Bmax), and Hill slope (nH). nih.gov Competition binding assays specifically measure the affinity and selectivity of an unlabeled ligand by assessing its ability to compete for the binding of a fixed concentration of a radiolabeled ligand. nih.gov
Table 1: Affinity of ST-1535 for Adenosine Receptors in Radioligand Binding Assays
| Receptor Type | Tissue Source | Ligand Used | Ki (nM) | Reference |
| Adenosine A2A | Rat striatum | [³H]CGS21680 | 2.3 | caymanchem.comresearchgate.net |
| Adenosine A1 | Not specified (rat) | Not specified | 107 | caymanchem.com |
| Adenosine A2A | Rat hippocampus | [³H]CGS21680 | Higher | researchgate.net |
Note: The Ki value for Adenosine A1 receptors was reported in radioligand binding assays but the specific tissue source and ligand were not detailed in the provided text.
In Vitro Cell-Based Assays for Functional Profiling (e.g., CHO, HEK293 cells)
In vitro cell-based assays are crucial for evaluating the functional consequences of compound-receptor interactions in a controlled environment. Cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) are commonly used for this purpose due to their ease of culture and ability to be genetically modified to express specific receptors. evitria.comnih.gov These assays can measure various cellular responses, including changes in second messenger signaling pathways like cyclic AMP (cAMP) production. caymanchem.com
ST-1535 has been studied in CHO cells expressing adenosine A2A receptors to assess its ability to inhibit agonist-induced cAMP production. caymanchem.com This type of assay helps to confirm the antagonist activity of the compound by measuring its effectiveness in blocking the downstream signaling cascade initiated by receptor activation. In CHO cells expressing adenosine A2A receptors, ST-1535 inhibited agonist-induced production of cAMP with an IC50 of 353 nM. caymanchem.com HEK293 cells are also utilized in cell-based assays, including those for studying receptor-ligand interactions and downstream signaling. diva-portal.orginvivogen.com
Table 2: Functional Activity of ST-1535 in Cell-Based Assays
| Cell Line | Expressed Receptor | Assay Type | Measured Outcome | IC50 (nM) | Reference |
| CHO cells | Adenosine A2A | Agonist-induced cAMP production | Inhibition of cAMP production | 353 | caymanchem.com |
| HEK293 cells | Various | Receptor-ligand interactions, signaling | Various | Not specified | diva-portal.orginvivogen.com |
In Vivo Behavioral Models in Rodents and Non-Human Primates
In vivo behavioral models are essential for understanding the effects of a compound on complex biological systems and behavior. Rodents (such as mice and rats) and non-human primates are frequently used in these studies to model aspects of human diseases and evaluate the potential therapeutic efficacy of compounds like ST-1535. caymanchem.comzhanggroup.orgnih.govresearchgate.netnih.govnih.govescholarship.orgku.eduoup.comaacrjournals.orgnih.govnih.goveuropa.eu These models allow researchers to investigate the impact of ST-1535 on motor function, tremors, and other behaviors relevant to conditions like Parkinson's disease, where adenosine A2A receptors are implicated. caymanchem.com
In vivo studies with ST-1535 have been conducted in mice and rats. ST-1535 has been shown to reduce haloperidol-induced catalepsy in mice. caymanchem.com In a rat model of Parkinsonian jaw tremors induced by tacrine (B349632), ST-1535 reduced the number of jaw tremors. caymanchem.com Furthermore, studies in a marmoset model of MPTP-induced Parkinson's disease demonstrated that ST-1535 increased locomotor activity and reversed motor disabilities. caymanchem.com ST-1535 also potentiated the effects of a threshold dose of L-DOPA in MPTP-treated common marmosets. nih.gov
Table 3: Behavioral Effects of ST-1535 in In Vivo Models
| Animal Model | Condition/Induction Method | Observed Behavioral Effect | Reference |
| Mice | Haloperidol-induced catalepsy | Reduced catalepsy | caymanchem.com |
| Rats | Tacrine-induced jaw tremors | Reduced number of jaw tremors | caymanchem.com |
| Marmosets | MPTP-induced Parkinson's disease | Increased locomotor activity, reversed motor disabilities | caymanchem.com |
| Common Marmosets | MPTP-treated | Potentiated effects of L-DOPA | nih.gov |
Neurochemical Analysis Techniques (e.g., Microdialysis)
Neurochemical analysis techniques are employed to measure the levels of neurotransmitters and other neuroactive substances in the brain, providing insights into the neurochemical basis of observed behavioral effects. Microdialysis is a widely used technique that allows for the sampling of extracellular fluid from specific brain regions in awake, behaving animals. escholarship.orgamuzainc.comwgtn.ac.nz This collected microdialysate can then be analyzed using sensitive techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry. escholarship.orgku.eduamuzainc.comphysiology.org
While the provided text does not explicitly detail the use of microdialysis with ST-1535 administration, it describes microdialysis as a technique used to monitor neurotransmitters like dopamine (B1211576) and serotonin (B10506) in the extracellular fluid. escholarship.org This technique is valuable for generating time-resolved data on local concentrations of neurochemicals. amuzainc.com Given that ST-1535 is an adenosine A2A receptor antagonist and these receptors are involved in modulating dopaminergic and other neurotransmitter systems, microdialysis could be a relevant technique to investigate the neurochemical changes induced by ST-1535 in specific brain areas. escholarship.org Microdialysis samples can be collected and prepared for analysis using various detectors, including UV, ECD, and mass spectrometry. amuzainc.com
Future Directions and Translational Research Potential of St 1535
Elucidating Atypical Adenosine (B11128) Receptor Binding Sites and ST-1535 Interactions
Research suggests the potential existence of both typical and atypical adenosine A2A binding sites in the brain, with differential distribution in areas like the striatum (more typical) and hippocampus/cortex (more atypical) researchgate.netnih.govnih.gov. Studies investigating the binding profile of ST-1535 have utilized radioligand competition experiments in rat brain membranes to explore its affinity for these sites researchgate.netnih.govnih.gov.
In experiments using [³H]CGS21680, an adenosine analog, ST-1535, along with other A2A receptor antagonists like KW6002, ZM241385, and SCH58261, demonstrated higher affinity in the striatum compared to the hippocampus researchgate.netnih.govnih.gov. Notably, in hippocampal tissue where typical A2A binding was not detected, ST-1535 was observed to occupy atypical A2A adenosine receptors researchgate.netnih.govnih.gov. This finding suggests a potential interaction of ST-1535 with these atypical sites, which warrants further investigation. The distinct pharmacological affinity profile observed raises questions about whether these atypical binding sites truly represent A2A receptors or could be explained by heteromeric associations among different adenosine receptor subtypes (A2A, A2B, and A1). Further research is needed to fully elucidate the nature of these atypical binding sites and the precise mechanisms of ST-1535's interaction with them nih.gov.
Comparative Pharmacological Studies with Other Adenosine A2A Receptor Antagonists
Comparative pharmacological studies are crucial for understanding the unique profile of ST-1535 relative to other compounds targeting the adenosine A2A receptor. Research has compared the binding affinity and functional effects of ST-1535 with other known A2A antagonists such as KW6002 (Istradefylline), ZM241385, and SCH58261 researchgate.netnih.govnih.gov.
In radioligand binding assays, ST-1535 has shown selectivity for A2A over A1 receptors caymanchem.comacs.org. Comparative studies using [³H]CGS21680 displacement in rat striatum and hippocampus have revealed differences in the binding profiles of these antagonists. While ST-1535, KW6002, ZM241385, and SCH58261 all showed higher affinity in the striatum, ST-1535 was uniquely able to occupy atypical A2A adenosine receptors in the hippocampus where typical binding was not detected researchgate.netnih.govnih.gov. This suggests potential differences in how these antagonists interact with adenosine receptor populations in different brain regions.
Further comparative studies are needed to fully characterize the functional consequences of these binding differences and to determine if the unique hippocampal binding profile of ST-1535 translates to distinct pharmacological effects relevant to therapeutic applications.
Potential for Combination Therapies in Neurodegenerative Research
The potential for ST-1535 in combination therapies, particularly for neurodegenerative diseases like Parkinson's disease (PD), has been a significant area of research. Adenosine A2A receptor antagonists are explored as non-dopaminergic approaches to PD treatment nih.govkcl.ac.uk.
Preclinical studies have investigated the effects of ST-1535 administered alone and in combination with L-DOPA, a standard treatment for PD. In rodent models of parkinsonism, ST-1535 alone has been shown to enhance exploratory behavior and increase locomotor activity nih.govnih.gov. More importantly, studies in unilaterally 6-OHDA-lesioned rats and MPTP-treated common marmosets have demonstrated that ST-1535 can potentiate the effects of submaximal or threshold doses of L-DOPA in reversing motor deficits nih.govnih.govmdpi.com. This potentiation was observed as an enhancement in the intensity and duration of L-DOPA's effects on locomotor activity and reversal of motor disability nih.gov. The combination of L-DOPA and ST-1535 significantly increased "on time" in marmosets nih.gov. These findings suggest that ST-1535, when used in combination with L-DOPA, could potentially allow for a reduction in L-DOPA dosage while maintaining or enhancing therapeutic benefits, which might be beneficial in managing long-term L-DOPA-related complications. nih.govmdpi.com.
Further research is needed to explore the optimal combination strategies, including dosing and timing, and to evaluate the long-term efficacy and potential benefits of ST-1535 in combination with other therapeutic agents for neurodegenerative diseases.
Exploration of Novel Therapeutic Applications Based on ST-1535's Mechanism of Action
ST-1535's mechanism of action as an adenosine A2A receptor antagonist opens avenues for exploring novel therapeutic applications beyond neurodegenerative diseases. Adenosine signaling, particularly through A2A receptors, plays roles in various physiological and pathophysiological processes, including inflammation, immune responses, and pain modulation kcl.ac.uk.
While the primary focus for ST-1535 has been on its potential in Parkinson's disease due to the high concentration of A2A receptors in the basal ganglia, the presence of these receptors in other brain regions and peripheral tissues suggests broader therapeutic possibilities kcl.ac.uk. The modulation of adenosine A2A receptors can influence neurotransmitter release, synaptic plasticity, and glial function, which are implicated in a range of neurological and psychiatric conditions kcl.ac.uk.
Future research could explore the potential of ST-1535 in conditions where modulating adenosine A2A receptor activity may be therapeutically beneficial. This could include investigating its effects in models of other movement disorders, cognitive impairments, mood disorders, or conditions involving neuroinflammation. Understanding the precise downstream signaling pathways affected by ST-1535's interaction with A2A receptors, including potential interactions with other receptor systems (e.g., dopaminergic, glutamatergic) or involvement in heteromeric receptor complexes, could reveal additional therapeutic targets and applications nih.govnih.govfrontiersin.org.
The unique binding profile of ST-1535, including its interaction with atypical binding sites, if confirmed and functionally characterized, could also point towards novel therapeutic opportunities targeting specific adenosine receptor populations or signaling modalities not effectively modulated by other A2A antagonists.
Compound Information
| Compound Name | PubChem CID |
| ST-1535 | 9860294 |
| KW6002 | 104836 |
| ZM241385 | 5739 |
| SCH58261 | 5098 |
| CGS21680 | 443962 |
| L-DOPA | 388 |
| Haloperidol | 3559 |
| Tacrine (B349632) | 5201 |
| MPTP | 4206 |
| CSC | 71682 |
| DPCPX | 3036571 |
| NECA | 16683087 |
| CHA | 62181 |
| ST4206 | 135589337 |
| ST3932 | 135589336 |
| PBF509 | 135590012 |
| SYN-115 | 24871512 |
| BIIB014 | 16755950 |
| SCH420814 | 11553195 |
| V-81444 | 44561952 |
| KF17837 | 9915670 |
| Preladenant | 11553195 |
Interactive Data Tables
Data from the search results regarding binding affinities and effects in animal models can be presented in interactive tables.
Table 1: Affinity of Adenosine A2A Receptor Antagonists in Rat Brain Regions (Displacement of [³H]CGS21680)
| Compound | Affinity in Striatum | Affinity in Hippocampus | Notes | Source |
| ST1535 | Higher | Lower | Occupied atypical A2A receptors in hippocampus where typical binding was not detected. | researchgate.netnih.govnih.gov |
| KW6002 | Higher | Lower | No binding observable to atypical sites in hippocampus. | researchgate.netnih.govnih.gov |
| ZM241385 | Higher | Lower | Reported to bind differently to atypical and typical A2A receptors. | researchgate.netnih.govnih.gov |
| SCH58261 | Higher | Lower | Reported to bind differently to atypical and typical A2A receptors. | researchgate.netnih.govnih.gov |
Table 2: Effects of ST-1535 in Animal Models of Parkinsonism
| Model | Treatment | Observed Effect | Source |
| Haloperidol-induced catalepsy (mice) | ST1535 (oral) | Antagonizes catalepsy; induces hypermotility; potentiates L-DOPA effects. caymanchem.comnih.gov | caymanchem.comnih.gov |
| Tacrine-induced jaw tremors (rats) | ST1535 | Reduces number of jaw tremors. caymanchem.com | caymanchem.com |
| 6-OHDA-lesioned rats | ST1535 (alone) | Enhanced exploratory behavior; dose-related increase in ipsilateral rotation. nih.gov | nih.gov |
| 6-OHDA-lesioned rats | ST1535 + submaximal L-DOPA | Enhanced intensity and duration of rotation compared to L-DOPA alone. nih.gov | nih.gov |
| MPTP-treated marmosets | ST1535 (alone) | Dose-related increase in locomotor activity; tended to reverse motor disability. caymanchem.comnih.gov | caymanchem.comnih.gov |
| MPTP-treated marmosets | ST1535 + threshold L-DOPA | Enhancement in intensity and duration of L-DOPA effect; significantly increased "on time". caymanchem.comnih.gov | caymanchem.comnih.gov |
These tables summarize key findings related to ST-1535's binding characteristics and effects in preclinical models, supporting the future research directions outlined.
Q & A
Q. What is the pharmacological role of ST-1535 in Parkinson’s disease (PD) research?
ST-1535 is a selective adenosine A2A receptor antagonist that modulates the indirect pathway of the basal ganglia, reducing inhibitory signaling and alleviating motor symptoms in PD . Preclinical studies demonstrate its efficacy in rodent models, improving motor function without exacerbating dyskinesias . Key experimental models include 6-hydroxydopamine-lesioned rats and MPTP-treated primates, where ST-1535 reduces "OFF" time and enhances L-DOPA responsiveness . Researchers should prioritize dose-response studies (e.g., 50–450 mg/day in Phase I trials) and behavioral assays (rotarod, catalepsy tests) to validate its antiparkinsonian effects .
Q. What are standard methodologies for assessing ST-1535’s mechanism of action in vitro?
Use radioligand binding assays (e.g., [³H]ZM241385) to measure A2A receptor affinity in striatal membranes. Functional assays like cAMP inhibition in HEK293 cells transfected with human A2A receptors can confirm antagonism . Include positive controls (e.g., preladenant) and validate selectivity via cross-testing against A1, A2B, and A3 receptors. Report IC50 values and receptor occupancy rates to ensure reproducibility .
Q. How should researchers design rodent studies to evaluate ST-1535’s neuroprotective potential?
Employ toxin-induced PD models (e.g., rotenone or MPTP administration) with ST-1535 co-treatment. Measure biomarkers like tyrosine hydroxylase (TH) expression in the substantia nigra and striatal dopamine levels via HPLC. Include longitudinal behavioral assessments (open-field tests, cylinder tests) and histological validation to distinguish symptomatic relief from neuroprotection .
Advanced Research Questions
Q. How can contradictions between preclinical and clinical data on ST-1535 be resolved?
Discrepancies often arise from species-specific pharmacokinetics or dosing regimens. Conduct interspecies PK/PD modeling to align rodent and human exposure levels . For example, ST-1535’s metabolites (ST-3932, ST-4206) show efficacy in rodents but require separate profiling in human trials . Additionally, validate translational biomarkers (e.g., fMRI for basal ganglia activity) to bridge preclinical findings and clinical outcomes .
Q. What methodological considerations are critical for Phase I/II clinical trials of ST-1535?
- Safety Monitoring : Track hematological, hepatic, and renal parameters at escalating doses (50–450 mg). Use a double-blind, placebo-controlled design with crossover arms to assess tolerability .
- Pharmacokinetics : Measure plasma concentrations of ST-1535 and metabolites using LC-MS/MS. Correlate exposure levels with motor improvements (e.g., UPDRS scores) .
- Endpoint Selection : Include "ON"/"OFF" time diaries and dyskinesia severity scales. Stratify patients by disease stage (early vs. advanced PD) to identify subpopulations with optimal responses .
Q. What analytical strategies are recommended for studying ST-1535’s metabolite activity?
Isolate metabolites (e.g., ST-3932, ST-4206) via preparative HPLC and test their A2A receptor affinity and blood-brain barrier permeability using in vitro models (e.g., PAMPA-BBB). Compare metabolite efficacy in vivo using microdialysis to measure striatal dopamine release in lesioned rodents .
Q. How can researchers address potential biases in ST-1535 trial data?
- Randomization : Use block randomization to balance demographics and PD severity across treatment arms.
- Blinding : Implement third-party outcome assessors to minimize observer bias.
- Data Transparency : Share raw datasets (e.g., motor diaries, PK curves) in supplementary materials to enable independent analysis .
Q. What integrative approaches can optimize ST-1535’s synergy with existing PD therapies?
Co-administer ST-1535 with L-DOPA or dopamine agonists in preclinical models. Measure synergistic effects using factorial ANOVA to evaluate interaction terms. In clinical settings, design adaptive trials with combination arms, adjusting ST-1535 doses based on L-DOPA response variability .
Data Presentation and Reproducibility
Q. How should ST-1535 research data be reported to ensure reproducibility?
- Experimental Details : Document compound purity (HPLC ≥98%), vehicle composition, and administration routes.
- Statistical Methods : Specify adjustments for multiple comparisons (e.g., Bonferroni correction) and effect size calculations (Cohen’s d).
- Raw Data : Provide dose-response curves, receptor binding kinetics, and individual subject data in appendices or public repositories .
What frameworks guide the formulation of ST-1535-related research questions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
